N-cyclopentyl-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide N-cyclopentyl-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1226446-14-5
VCID: VC5041704
InChI: InChI=1S/C17H26N4O3/c1-20-11-14(16(19-20)24-2)17(23)21-9-5-6-12(10-21)15(22)18-13-7-3-4-8-13/h11-13H,3-10H2,1-2H3,(H,18,22)
SMILES: CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)C(=O)NC3CCCC3
Molecular Formula: C17H26N4O3
Molecular Weight: 334.42

N-cyclopentyl-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide

CAS No.: 1226446-14-5

Cat. No.: VC5041704

Molecular Formula: C17H26N4O3

Molecular Weight: 334.42

* For research use only. Not for human or veterinary use.

N-cyclopentyl-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide - 1226446-14-5

Specification

CAS No. 1226446-14-5
Molecular Formula C17H26N4O3
Molecular Weight 334.42
IUPAC Name N-cyclopentyl-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-3-carboxamide
Standard InChI InChI=1S/C17H26N4O3/c1-20-11-14(16(19-20)24-2)17(23)21-9-5-6-12(10-21)15(22)18-13-7-3-4-8-13/h11-13H,3-10H2,1-2H3,(H,18,22)
Standard InChI Key ZKHZYSLUDXLZOC-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)C(=O)NC3CCCC3

Introduction

Functional Groups

  • Pyrazole ring: A five-membered aromatic ring containing two nitrogen atoms.

  • Piperidine ring: A six-membered saturated heterocyclic ring with one nitrogen atom.

  • Amide group: Present as part of the carboxamide functional group.

  • Methoxy group: A single oxygen atom bonded to a methyl group (-OCH3).

  • Cyclopentyl group: A five-membered saturated carbon ring.

Synthesis

The synthesis of N-cyclopentyl-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide typically involves:

  • Formation of the Pyrazole Core:

    • The pyrazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and diketones or β-ketoesters.

  • Attachment of the Methoxy Group:

    • The methoxy substituent is introduced through methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

  • Carboxamide Formation:

    • The piperidine derivative is coupled with the pyrazole carbonyl intermediate using amide bond-forming reagents like carbodiimides (e.g., DCC or EDC).

  • Cyclopentyl Substitution:

    • The cyclopentyl group is introduced via nucleophilic substitution or reductive amination at the amide nitrogen.

Each step requires careful optimization to ensure high yields and purity.

Medicinal Chemistry

The compound's structure suggests potential bioactivity due to:

  • The pyrazole core, which is often found in kinase inhibitors and anti-inflammatory agents.

  • The piperidine moiety, which enhances solubility and receptor binding in pharmacological targets.

Possible therapeutic areas include:

  • Anti-inflammatory activity: Pyrazole derivatives are known for their cyclooxygenase (COX) inhibitory properties.

  • CNS activity: Piperidine-containing compounds often interact with neurotransmitter receptors.

Molecular Docking Studies

Preliminary computational studies could explore its interaction with enzymes or receptors like kinases, G-protein coupled receptors (GPCRs), or ion channels.

Research Findings

While specific experimental data on this compound is limited, similar compounds have demonstrated:

  • Enzyme Inhibition:

    • Pyrazole derivatives are potent inhibitors of enzymes such as phosphodiesterases and kinases.

  • Lipophilicity and Solubility:

    • Moderate LogP values suggest good membrane permeability while maintaining aqueous solubility.

  • Metabolic Stability:

    • The absence of highly reactive groups (e.g., aldehydes or halogens) implies potential metabolic stability.

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